molecular formula C8H7N3O B11047297 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11047297
M. Wt: 161.16 g/mol
InChI Key: PXPIZWWOBPDZCU-UHFFFAOYSA-N
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Description

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with formamide under acidic conditions to form the desired compound . Another approach includes the use of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)

InChI Key

PXPIZWWOBPDZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C(=O)NC=N2

Origin of Product

United States

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